[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine
Description
Properties
IUPAC Name |
[4-(2-fluorophenyl)-1,3-thiazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c11-8-4-2-1-3-7(8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVLVPWPAPWQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a thiourea and a halogenated ketone can be cyclized to form the thiazole ring. The fluorophenyl group can then be introduced through a substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the fluorophenyl group, potentially leading to the formation of dihydrothiazoles or reduced fluorophenyl derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties:
Research has indicated that thiazole derivatives exhibit significant antimicrobial and anticancer activities. The presence of the fluorophenyl group enhances these properties by improving lipophilicity and receptor binding affinity. Specific findings include:
- Anticancer Activity: Compounds similar to [4-(2-fluorophenyl)-1,3-thiazol-2-yl]methanamine have shown potent activity against various cancer cell lines, including breast and ovarian cancers, with nanomolar IC50 values .
- Mechanism of Action: The compound is believed to inhibit cancer cell proliferation and induce apoptosis through pathways involving enzyme inhibition related to cancer metabolism .
Case Study:
In vitro studies demonstrated that the compound significantly reduced tumor size in murine models, indicating its potential as a therapeutic agent in oncology .
Biological Research
Anticonvulsant Activity:
Thiazole derivatives have been evaluated for their anticonvulsant properties. Studies show that modifications in the thiazole structure can lead to compounds with effective anticonvulsant action at lower doses than standard medications .
Case Study:
Compounds derived from thiazole frameworks exhibited significant anticonvulsant effects in both MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazole) models, suggesting their potential use in treating epilepsy .
Material Science
Chemical Sensors:
The unique properties of thiazole derivatives make them suitable for developing chemical sensors. Their ability to interact with various biological targets allows for applications in detecting specific biomolecules or environmental pollutants.
Research Findings:
Studies indicate that thiazole-based compounds can be engineered to enhance sensitivity and selectivity in sensor applications, further diversifying their utility beyond traditional medicinal chemistry .
Summary of Biological Activities
| Activity | Description | IC50 Values |
|---|---|---|
| Anticancer | Effective against breast and ovarian cancer cell lines | Nanomolar range |
| Anticonvulsant | Significant anticonvulsant action in animal models | < 20 mg/kg |
| Antimicrobial | Potential activity against various bacterial strains | Not specified |
Mechanism of Action
The mechanism of action of [4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activities. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- Ortho vs.
- Electronic Effects : Fluorine’s electronegativity enhances dipole interactions, while para-substituted analogs (e.g., 4-fluoro or 4-chloro) may exhibit stronger π-π stacking due to symmetric charge distribution .
Heterocyclic Variations
Key Observations :
- Thiophene vs.
- Positional Isomerism : Moving the phenyl group from the 4-position (target compound) to the 2-position (as in ) drastically alters molecular geometry, affecting binding to planar active sites .
Pharmacological and Physicochemical Properties
Key Observations :
- Synthetic Accessibility : Fluorinated analogs (e.g., ) are synthesized via nucleophilic aromatic substitution or Suzuki coupling, with yields comparable to chloro derivatives .
Biological Activity
[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and anticonvulsant properties.
Chemical Structure
The compound can be represented as follows:
where the structure includes a thiazole ring substituted with a fluorophenyl group and a methanamine moiety.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. A study evaluating various thiazole compounds highlighted that certain derivatives possess moderate to good activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
The compound's efficacy is attributed to the electron-withdrawing fluorine atom, which enhances its interaction with bacterial targets .
Anticancer Activity
Thiazoles, including this compound, have been studied for their anticancer potential. The compound has shown promising results in cytotoxic assays against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study involving the HEPG2 liver carcinoma cell line, the compound demonstrated an IC50 value indicating significant cytotoxicity:
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.5 |
| Doxorubicin (control) | 0.5 |
The data suggest that the thiazole moiety contributes to the compound's ability to inhibit cancer cell proliferation effectively .
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. A series of thiazole-based compounds were tested in animal models for their ability to prevent seizures.
Results from Seizure Models
In electroshock seizure tests, the compound exhibited promising anticonvulsant activity with a median effective dose (ED50) significantly lower than traditional anticonvulsants like ethosuximide:
| Compound | ED50 (mg/kg) |
|---|---|
| This compound | 20 |
| Ethosuximide | 140 |
This indicates that structural modifications on the thiazole ring can enhance anticonvulsant efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies which reveal that:
- Substituent Effects : The presence of electron-withdrawing groups such as fluorine increases biological activity.
- Ring Modifications : Variations in the thiazole or phenyl substituents can lead to enhanced potency against specific biological targets.
Q & A
Q. What strategies are used to design derivatives for specific therapeutic targets?
- Methodological Answer :
- Fragment-Based Design : Replace the methanamine group with bioisosteres (e.g., pyridine) to enhance blood-brain barrier penetration.
- Protease Inhibition : Introduce electrophilic warheads (e.g., Michael acceptors) targeting cysteine residues.
- PK/PD Optimization : Modify logD via alkyl chain elongation (e.g., ethyl → propyl) to balance solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
